molecular formula C18H19NO5 B554478 Z-D-Ser-obzl CAS No. 53933-06-5

Z-D-Ser-obzl

Cat. No.: B554478
CAS No.: 53933-06-5
M. Wt: 329.3 g/mol
InChI Key: MHHDPGHZHFJLBZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Serine benzyl ester, also known as Z-D-Ser-obzl, is a white powder or crystalline solid with high solubility. It is an important amino acid protecting group commonly used in the synthesis of peptides and proteins. The compound consists of Z-serine and benzyl ester groups, both of which are frequently used to protect amino acids during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Serine benzyl ester typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The general procedure includes dissolving Boc-L-amino acid NCA in toluene, adding benzylamine, and stirring the reaction mixture. The product is then washed with sodium bisulfate and dried over sodium sulfate .

Industrial Production Methods

Industrial production of Z-D-Serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-D-Serine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-D-Serine benzyl ester is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Z-D-Serine benzyl ester involves its role as a protecting group for amino acids. It prevents unwanted side reactions during peptide synthesis by temporarily masking reactive sites. The benzyl ester group can be selectively removed under mild conditions, allowing for the controlled assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-D-Serine benzyl ester is unique due to its specific protecting groups, which offer selective protection and deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over reaction conditions is required .

Properties

IUPAC Name

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDPGHZHFJLBZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427173
Record name Z-D-SER-OBZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53933-06-5
Record name Z-D-SER-OBZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.